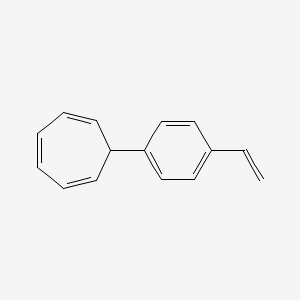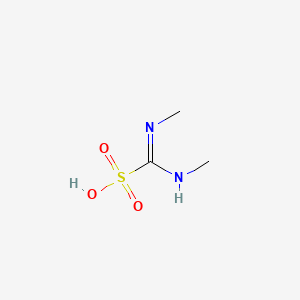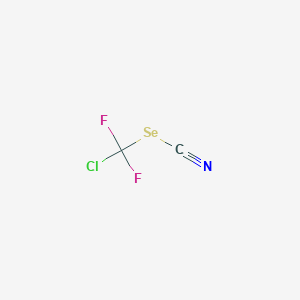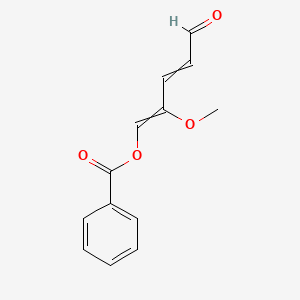
2-Methoxy-5-oxopenta-1,3-dien-1-yl benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methoxy-5-oxopenta-1,3-dien-1-yl benzoate is an organic compound with a molecular mass of 232.073558864 daltons . It is a type of chemical entity that falls under the subclass of chemical compounds . This compound is known for its unique structure, which includes a methoxy group and a benzoate ester.
Méthodes De Préparation
The synthesis of 2-Methoxy-5-oxopenta-1,3-dien-1-yl benzoate involves several steps. One method includes the reaction of methyl 3-bromobenzoate with 2-methyl-3-butyn-2-ol in the presence of a palladium catalyst (Pd(PPh3)4) and a base such as potassium carbonate (K2CO3) in acetonitrile . The reaction is typically carried out under an inert atmosphere, such as nitrogen, and requires heating to reflux for several hours. The product is then purified using standard techniques such as column chromatography.
Analyse Des Réactions Chimiques
2-Methoxy-5-oxopenta-1,3-dien-1-yl benzoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield alcohols.
Substitution: Nucleophilic substitution reactions can occur at the methoxy group, where nucleophiles such as amines or thiols can replace the methoxy group to form new derivatives.
Applications De Recherche Scientifique
2-Methoxy-5-oxopenta-1,3-dien-1-yl benzoate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: This compound can be used in studies related to enzyme inhibition and protein-ligand interactions.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-Methoxy-5-oxopenta-1,3-dien-1-yl benzoate involves its interaction with specific molecular targets. For example, it can act as an inhibitor of certain enzymes by binding to their active sites and preventing substrate access. This inhibition can lead to various biological effects, such as the modulation of metabolic pathways or the induction of apoptosis in cancer cells .
Comparaison Avec Des Composés Similaires
2-Methoxy-5-oxopenta-1,3-dien-1-yl benzoate can be compared with similar compounds such as:
Methyl 3-(1-methoxy-4-methyl-1-oxopenta-2,3-dien-2-yl)benzoate: A similar compound with slight variations in the substituent groups.
These compounds share structural similarities but differ in their specific functional groups and biological activities, highlighting the uniqueness of this compound.
Propriétés
Numéro CAS |
55546-51-5 |
|---|---|
Formule moléculaire |
C13H12O4 |
Poids moléculaire |
232.23 g/mol |
Nom IUPAC |
(2-methoxy-5-oxopenta-1,3-dienyl) benzoate |
InChI |
InChI=1S/C13H12O4/c1-16-12(8-5-9-14)10-17-13(15)11-6-3-2-4-7-11/h2-10H,1H3 |
Clé InChI |
RLUTZSRIRVQFON-UHFFFAOYSA-N |
SMILES canonique |
COC(=COC(=O)C1=CC=CC=C1)C=CC=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[4-(Dibenzylamino)-2-hydroxybenzoyl]benzoic acid](/img/structure/B14644846.png)
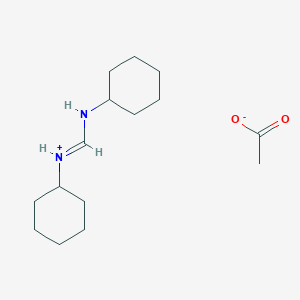
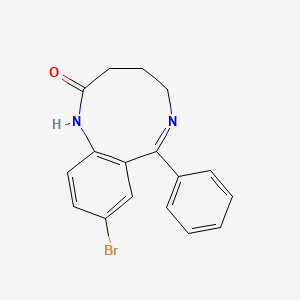
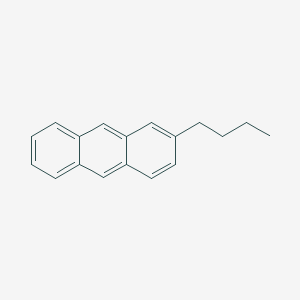
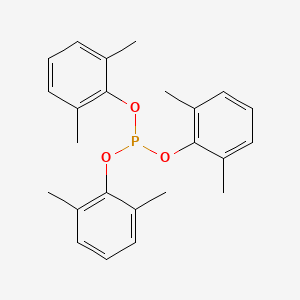
![Phenol, 4-bromo-2-[(2-nitrophenyl)azo]-](/img/structure/B14644872.png)
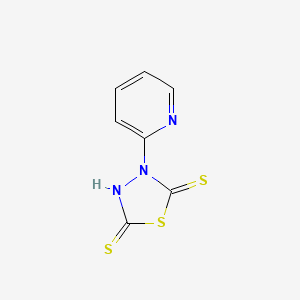
![3-[Ethyl-(4-methylphenyl)arsanyl]aniline;nitric acid](/img/structure/B14644882.png)
![{2-[(4-Chlorophenyl)sulfanyl]-5-fluorophenyl}methanol](/img/structure/B14644895.png)
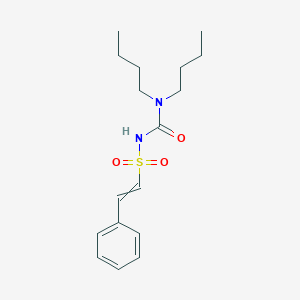
![6,9-Dimethyl-2,3-dihydro-1H-pyrrolo[1,2-a]indole-5,8-dione](/img/structure/B14644904.png)
